AKP-11
Overview
Description
AKP-11 is a sphingosine-1-phosphate receptor 1 (S1P1) agonist. It binds to S1P1 and activates intracellular signaling pathways, including AKT and ERKs. Unlike FTY720, another S1P1 agonist, this compound’s mechanism of S1P1 downregulation is independent of sphingosine kinase activity, making it a direct agonist of S1P1 .
Mechanism of Action
Target of Action
AKP-11, also known as 2-Amino-2-(5-(5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl)benzofuran-2-yl)propane-1,3-diol, primarily targets the Sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte egress from lymphoid organs .
Mode of Action
This compound acts as a direct agonist of S1P1 . Upon binding to S1P1, this compound is internalized and activates intracellular AKT and ERKs cellular signaling pathways . Unlike FTY720, another S1P1 agonist, this compound mediated S1P1 downregulation is independent of sphingosine kinase activity .
Biochemical Pathways
The activation of S1P1 by this compound leads to the internalization of the receptor and the activation of downstream signaling pathways, including the AKT and ERKs pathways . These pathways play a key role in cell survival, proliferation, and migration.
Result of Action
The activation of S1P1 by this compound leads to a decrease in lymphocyte egress, resulting in lymphopenia . This effect is similar to that of FTY720 but is milder and reversible with this compound . This suggests that this compound may have a therapeutic effect in conditions where reducing lymphocyte migration is beneficial, such as in autoimmune disorders .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, it has been shown to be safe and well-tolerated in two Phase-1 studies when applied to subjects with psoriasis and atopic dermatitis . The efficacy of this compound in these studies suggests that the topical application in a skin environment is conducive to its action .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods for AKP-11 is limited. research efforts are ongoing to optimize its synthesis for potential therapeutic applications.
Chemical Reactions Analysis
AKP-11 undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions remain undisclosed
Scientific Research Applications
AKP-11 has promising applications in several fields:
Chemistry: Researchers explore its role as an S1P1 modulator.
Biology: this compound’s impact on cellular processes and immune responses is an active area of study.
Medicine: It shows potential in treating autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE).
Industry: Although industrial applications are not yet established, this compound’s unique properties warrant further investigation.
Comparison with Similar Compounds
While detailed comparisons are scarce, AKP-11 stands out due to its direct S1P1 agonism. Similar compounds include FTY720 (which indirectly modulates S1P1) and other S1P receptor agonists.
Properties
IUPAC Name |
2-amino-2-[5-[5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5/c1-2-7-29-18-6-4-14(9-16(18)23)21-25-20(26-31-21)13-3-5-17-15(8-13)10-19(30-17)22(24,11-27)12-28/h3-6,8-10,27-28H,2,7,11-12,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNUTRJSCOJJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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